Mambalgin 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

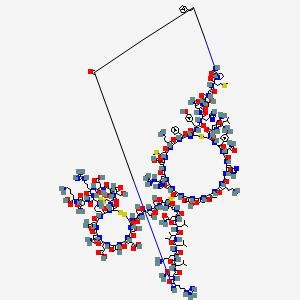

Mambalgin-1 is a peptide toxin isolated from the venom of the black mamba snake (Dendroaspis polylepis). It is composed of 57 amino acids and belongs to the three-finger toxin family. Mambalgin-1 is known for its potent analgesic effects, which are comparable to those of morphine but without the associated side effects. This peptide specifically inhibits acid-sensing ion channels (ASICs) in nerve cells, making it a promising candidate for pain management and other therapeutic applications .

Applications De Recherche Scientifique

Mambalgin-1 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Mambalgin-1, a peptide isolated from black mamba venom, primarily targets Acid-Sensing Ion Channels (ASICs) . ASICs are voltage-independent cationic neural channels that primarily conduct Na+ ions and are activated by extracellular acidification and lipids . They are widely expressed in the peripheral and central nervous systems and are involved in various physiological processes, including nociception and neuronal plasticity .

Mode of Action

Mambalgin-1 acts as a gating modifier that binds to the closed state of the ASIC1a channel . It induces a strong shift of the pH-dependent activation of ASIC1a channel toward more acidic pH, decreasing its apparent affinity for protons . The peptide toxin interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket, as previously reported . This binding leads to the relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a .

Biochemical Pathways

The binding of Mambalgin-1 to ASIC1a leads to the inhibition of these channels, which play essential roles in a wide range of physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . The inhibition of ASICs by Mambalgin-1 can exert strong analgesic effects in vivo .

Pharmacokinetics

It is known that the peptide is potent and selective for asic1a over other channels

Result of Action

The result of Mambalgin-1’s action is a potent analgesic effect. It has been demonstrated in animal studies of different pain models, including carrageenan-induced inflammatory pain, chronic constrictive injury-induced neuropathic pain, and thermal pain . Moreover, research has shown that ASIC channels are involved in the proliferation and growth of cancer cells; therefore, Mambalgin-1 can potentially have an anti-cancer effect by inhibiting these channels .

Action Environment

The action environment of Mambalgin-1 is primarily the nervous system, where ASICs are widely expressed It is known that mambalgin-1 preferentially binds to asic1a in a closed state , suggesting that the physiological state of the target cells may influence the compound’s action

Analyse Biochimique

Biochemical Properties

Mambalgin 1 specifically inhibits ASICs, which are neuronal voltage-independent Na+ channels activated by extracellular acidification . ASICs play essential roles in various physiological processes, including sodium homeostasis, synaptic plasticity, neurodegeneration, and sensory transduction . This compound interacts directly with the extracellular thumb domain of ASIC1a, rather than inserting into the acid-sensing pocket .

Cellular Effects

This compound has been shown to have potential anti-cancer properties by inhibiting ASIC channels, which are involved in the proliferation and growth of cancer cells . It also exerts strong analgesic effects in vivo, specifically inhibiting ASICs to abolish pain .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the extracellular thumb domain of ASIC1a . This binding leads to relocation of the thumb domain that could disrupt the acidic pocket of ASIC1a, illustrating an unusual inhibition mechanism of toxins on ASIC channels through an allosteric effect .

Temporal Effects in Laboratory Settings

Its interaction with ASIC1a suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown potent analgesic effects that can be as strong as morphine . Unlike morphine, this compound’s effects are resistant to naloxone, and it causes much less tolerance and no respiratory distress .

Metabolic Pathways

Its interaction with ASICs suggests that it may influence metabolic flux or metabolite levels .

Transport and Distribution

Its interaction with ASICs suggests that it may interact with transporters or binding proteins .

Subcellular Localization

This compound interacts directly with the outside surface of the thumb domain of ASIC1a, but does not insert into the acidic pocket . This suggests that this compound may be localized at the cell membrane where ASICs are typically found .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mambalgin-1 can be achieved through a one-pot hydrazide-based native chemical ligation method. This involves the use of an azide-switch strategy combined with hydrazide-based native chemical ligation. The process includes the preparation of N3-Cys(Trt)-OH and the synthesis of peptide-hydrazides using Fmoc-based solid-phase peptide synthesis. The final product is obtained after sequential folding in vitro .

Industrial Production Methods: Industrial production of Mambalgin-1 is still in the research phase, with efforts focused on optimizing the synthesis process for large-scale production. One approach involves the heterologous expression of biologically active Mambalgin-1 peptide using a PVX-based viral vector in Nicotiana benthamiana plants .

Analyse Des Réactions Chimiques

Types of Reactions: Mambalgin-1 primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its natural form.

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-based solid-phase peptide synthesis.

Disulfide Bond Formation: Oxidative folding conditions in vitro.

Major Products Formed: The major product formed is the folded, biologically active Mambalgin-1 peptide, which exhibits a well-defined three-finger toxin family structure .

Comparaison Avec Des Composés Similaires

Mambalgin-2: Another peptide from black mamba venom, differing by one amino acid at position 4.

PcTx1: A peptide toxin from spider venom, also an ASIC inhibitor.

MitTx: A toxin from snake venom, which inhibits ASICs through a different mechanism.

Uniqueness of Mambalgin-1: Mambalgin-1 is unique due to its high potency and specificity for ASICs, as well as its ability to provide analgesic effects without the side effects associated with opioids. Its distinct binding mechanism and structural properties make it a valuable tool for studying ASIC function and developing new pain therapies .

Propriétés

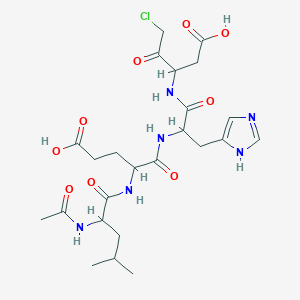

IUPAC Name |

6-amino-2-[[4-amino-2-[[19-[[28-[[2-[[2-[[2-[[90-[[6-amino-2-[(2-amino-4-methylpentanoyl)amino]hexanoyl]amino]-40,75,99-tris(4-aminobutyl)-10,34-bis(2-amino-2-oxoethyl)-52,84-bis(3-amino-3-oxopropyl)-28,96-dibenzyl-46-butan-2-yl-8a,31-bis(3-carbamimidamidopropyl)-5a-(carboxymethyl)-13,66-bis(1-hydroxyethyl)-4,87-bis[(4-hydroxyphenyl)methyl]-7,11a,81-tris(1H-imidazol-4-ylmethyl)-37,43,49-tris(2-methylpropyl)-2a,19-bis(2-methylsulfanylethyl)-1a,2,4a,5,7a,8,10a,11,13a,14,17,20,26,29,32,35,38,41,44,47,50,53,56,65,68,71,74,77,80,83,86,89,95,98-tetratriacontaoxo-69,72-di(propan-2-yl)-60,61,92-trithia-a,3,3a,6,6a,9,9a,12,12a,15,18,21,27,30,33,36,39,42,45,48,51,54,57,64,67,70,73,76,79,82,85,88,94,97-tetratriacontazatricyclo[61.30.20.021,25]tridecahectane-58-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-7-(4-aminobutyl)-10,13-bis(2-amino-2-oxoethyl)-16,22-bis(2-carboxyethyl)-19-(1-hydroxyethyl)-25-(hydroxymethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-(1-hydroxyethyl)-16-(hydroxymethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-oxobutanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C272H429N85O84S9/c1-21-134(14)211-264(435)336-165(90-130(6)7)232(403)315-157(66-70-195(280)369)217(388)299-110-204(378)307-188(254(425)340-183(114-360)249(420)338-182(113-359)248(419)339-184(115-361)250(421)347-190-121-447-449-123-192(346-224(395)153(52-32-38-80-277)311-239(410)174(99-197(282)371)331-242(413)177(102-200(285)374)330-227(398)159(68-72-205(379)380)319-265(436)213(136(16)364)354-230(401)160(69-73-206(381)382)317-247(418)181(112-358)341-257(190)428)259(430)348-191-122-448-446-120-189(255(426)333-175(100-198(283)372)240(411)320-163(269(440)441)53-33-39-81-278)345-225(396)156(56-42-84-298-272(291)292)314-244(415)180(105-208(385)386)337-266(437)214(137(17)365)355-251(422)185(116-362)342-258(191)429)119-445-450-124-193-256(427)328-172(97-144-107-294-126-303-144)237(408)313-155(55-41-83-297-271(289)290)222(393)334-179(104-207(383)384)243(414)318-161(74-86-442-19)228(399)309-151(50-30-36-78-275)220(391)323-167(92-139-44-24-22-25-45-139)236(407)344-187(118-444-117-186(343-223(394)150(49-29-35-77-274)308-216(387)148(279)88-128(2)3)252(423)324-168(94-141-58-62-146(367)63-59-141)233(404)316-158(67-71-196(281)370)226(397)326-171(96-143-106-293-125-302-143)218(389)300-109-202(376)305-149(48-28-34-76-273)229(400)350-209(132(10)11)262(433)351-210(133(12)13)263(434)356-215(138(18)366)267(438)349-193)253(424)325-169(95-142-60-64-147(368)65-61-142)235(406)327-173(98-145-108-295-127-304-145)238(409)332-178(103-201(286)375)246(417)353-212(135(15)363)261(432)301-111-203(377)306-162(75-87-443-20)268(439)357-85-43-57-194(357)260(431)335-170(93-140-46-26-23-27-47-140)234(405)312-154(54-40-82-296-270(287)288)221(392)329-176(101-199(284)373)241(412)322-164(89-129(4)5)231(402)310-152(51-31-37-79-276)219(390)321-166(91-131(8)9)245(416)352-211/h22-27,44-47,58-65,106-108,125-138,148-194,209-215,358-368H,21,28-43,48-57,66-105,109-124,273-279H2,1-20H3,(H2,280,369)(H2,281,370)(H2,282,371)(H2,283,372)(H2,284,373)(H2,285,374)(H2,286,375)(H,293,302)(H,294,303)(H,295,304)(H,299,388)(H,300,389)(H,301,432)(H,305,376)(H,306,377)(H,307,378)(H,308,387)(H,309,399)(H,310,402)(H,311,410)(H,312,405)(H,313,408)(H,314,415)(H,315,403)(H,316,404)(H,317,418)(H,318,414)(H,319,436)(H,320,411)(H,321,390)(H,322,412)(H,323,391)(H,324,423)(H,325,424)(H,326,397)(H,327,406)(H,328,427)(H,329,392)(H,330,398)(H,331,413)(H,332,409)(H,333,426)(H,334,393)(H,335,431)(H,336,435)(H,337,437)(H,338,420)(H,339,419)(H,340,425)(H,341,428)(H,342,429)(H,343,394)(H,344,407)(H,345,396)(H,346,395)(H,347,421)(H,348,430)(H,349,438)(H,350,400)(H,351,433)(H,352,416)(H,353,417)(H,354,401)(H,355,422)(H,356,434)(H,379,380)(H,381,382)(H,383,384)(H,385,386)(H,440,441)(H4,287,288,296)(H4,289,290,297)(H4,291,292,298) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVGGBDTNREHFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)C(C)C)C(C)C)CCCCN)CC3=CNC=N3)CCC(=O)N)CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CC(C)C)CC(=O)N)CCCNC(=N)N)CC6=CC=CC=C6)CCSC)C(C)O)CC(=O)N)CC7=CNC=N7)CC8=CC=C(C=C8)O)CC9=CC=CC=C9)CCCCN)CCSC)CC(=O)O)CCCNC(=N)N)CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)C(C)O)CCC(=O)O)CC(=O)N)CC(=O)N)CCCCN)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)CCC(=O)N)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C272H429N85O84S9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6522 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

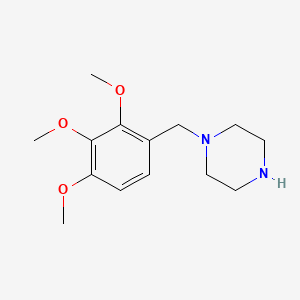

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)